3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Chlorine Atom: Chlorination of the benzothiophene core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dioxidotetrahydrothiophene Group: This step involves the reaction of the chlorinated benzothiophene with a dioxidotetrahydrothiophene derivative under basic conditions.
N-Alkylation with 4-Fluorobenzylamine: The final step involves the N-alkylation of the intermediate with 4-fluorobenzylamine in the presence of a suitable base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological macromolecules.
Medicine
In medicine, derivatives of benzothiophene are known for their therapeutic properties. This compound could be investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also find applications in the agrochemical sector as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzothiophene core can intercalate with DNA or inhibit enzyme activity, while the dioxidotetrahydrothiophene group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds like raloxifene and bazedoxifene, which are used in the treatment of osteoporosis and breast cancer.
Thiophene Derivatives: Compounds such as pioglitazone, used in the treatment of diabetes.
Uniqueness
What sets 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the dioxidotetrahydrothiophene group, in particular, is relatively rare and could lead to novel applications and mechanisms of action.
Properties
Molecular Formula |
C21H19ClFNO3S2 |
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Molecular Weight |
452.0 g/mol |
IUPAC Name |
3-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H19ClFNO3S2/c1-13-2-7-17-18(10-13)28-20(19(17)22)21(25)24(16-8-9-29(26,27)12-16)11-14-3-5-15(23)6-4-14/h2-7,10,16H,8-9,11-12H2,1H3 |
InChI Key |
MRUHDNCQVPVCMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)N(CC3=CC=C(C=C3)F)C4CCS(=O)(=O)C4)Cl |
Origin of Product |
United States |
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